molecular formula C19H16N2O4 B11542471 Ethyl 4-[(4E)-3,5-dioxo-4-(phenylmethylidene)pyrazolidin-1-YL]benzoate

Ethyl 4-[(4E)-3,5-dioxo-4-(phenylmethylidene)pyrazolidin-1-YL]benzoate

Cat. No.: B11542471
M. Wt: 336.3 g/mol
InChI Key: RDJBPXAGXNUUIJ-FOWTUZBSSA-N
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Description

Ethyl 4-[(4E)-3,5-dioxo-4-(phenylmethylidene)pyrazolidin-1-YL]benzoate is a complex organic compound that belongs to the class of pyrazolidinones. This compound is characterized by its unique structure, which includes a pyrazolidinone ring substituted with a phenylmethylidene group and an ethyl benzoate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(4E)-3,5-dioxo-4-(phenylmethylidene)pyrazolidin-1-YL]benzoate typically involves the condensation of ethyl 4-aminobenzoate with a suitable diketone, such as 1,3-diphenyl-1,3-propanedione, under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the carbonyl groups in the pyrazolidinone ring can yield corresponding alcohols.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives of the pyrazolidinone ring.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 4-[(4E)-3,5-dioxo-4-(phenylmethylidene)pyrazolidin-1-YL]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4E)-3,5-dioxo-4-(phenylmethylidene)pyrazolidin-1-YL]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[(4E)-3,5-dioxo-4-(phenylmethylidene)pyrazolidin-1-YL]benzoate can be compared with other pyrazolidinone derivatives, such as:

  • Ethyl 4-[(4E)-3,5-dioxo-4-(methylmethylidene)pyrazolidin-1-YL]benzoate
  • Ethyl 4-[(4E)-3,5-dioxo-4-(ethylmethylidene)pyrazolidin-1-YL]benzoate

These compounds share similar core structures but differ in the substituents attached to the pyrazolidinone ring. The unique phenylmethylidene group in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

ethyl 4-[(4E)-4-benzylidene-3,5-dioxopyrazolidin-1-yl]benzoate

InChI

InChI=1S/C19H16N2O4/c1-2-25-19(24)14-8-10-15(11-9-14)21-18(23)16(17(22)20-21)12-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,20,22)/b16-12+

InChI Key

RDJBPXAGXNUUIJ-FOWTUZBSSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/C(=O)N2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)N2

Origin of Product

United States

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